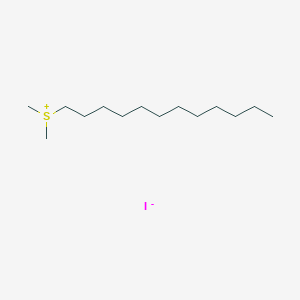

3-Aminobenzoate de sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium 3-aminobenzoate, also known as 3-aminobenzoic acid sodium salt, is an organic compound with the molecular formula C₇H₆NNaO₂. It is a sodium salt derivative of 3-aminobenzoic acid, characterized by the presence of an amino group (-NH₂) attached to the benzene ring at the meta position relative to the carboxylate group (-COONa). This compound is commonly used in various chemical and industrial applications due to its unique properties.

Applications De Recherche Scientifique

Sodium 3-aminobenzoate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.

Biology: Employed in biochemical assays and as a buffer in various biological experiments.

Medicine: Investigated for its potential therapeutic effects, including its use as a local anesthetic and in the treatment of certain skin conditions.

Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.

Mécanisme D'action

Target of Action

Sodium 3-aminobenzoate, also known as aminobenzoic acid, primarily targets the p-hydroxybenzoate hydroxylase . This enzyme plays a crucial role in the degradation of 3-aminobenzoate . Additionally, Sodium 3-aminobenzoate acts on nerve endings and nerve trunks, making it an effective local anesthetic .

Mode of Action

Sodium 3-aminobenzoate interacts with its targets by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . This interaction reduces the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, it reduces the excitability of the membrane without affecting the resting potential .

Biochemical Pathways

The biodegradation pathway of 3-aminobenzoate has been documented . Sodium 3-aminobenzoate is involved in the degradation of 3-aminobenzoate, leading to the production of 5-aminosalicylate . This process incorporates one oxygen atom from dioxygen into the product .

Pharmacokinetics

The pharmacokinetics of Sodium 3-aminobenzoate is similar to other local anesthetics. It is rapidly distributed into highly perfused tissues and eliminated . The elimination of Sodium 3-aminobenzoate from plasma is characterized by a very rapid initial phase followed by a relatively slow terminal phase . The pharmacokinetic parameters of uptake, clearance, and metabolic clearance are influenced by temperature .

Result of Action

The result of Sodium 3-aminobenzoate’s action is a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment . It has been shown to have a good local anesthetic effect .

Action Environment

The action, efficacy, and stability of Sodium 3-aminobenzoate can be influenced by environmental factors. For instance, the pharmacokinetic parameters of Sodium 3-aminobenzoate, such as uptake, clearance, and metabolic clearance, increase with increasing water temperature . This suggests that the compound’s action can be influenced by the temperature of the environment.

Analyse Biochimique

Biochemical Properties

Sodium 3-aminobenzoate interacts with several enzymes, proteins, and other biomolecules. A notable enzyme is the 3-aminobenzoate 6-monooxygenase, which is involved in the degradation of 3-aminobenzoate . This enzyme catalyzes the conversion of Sodium 3-aminobenzoate to 5-aminosalicylate .

Cellular Effects

The effects of Sodium 3-aminobenzoate on cells and cellular processes are primarily related to its role in biochemical reactions. It influences cell function by participating in the degradation of 3-aminobenzoate .

Molecular Mechanism

Sodium 3-aminobenzoate exerts its effects at the molecular level through its interactions with 3-aminobenzoate 6-monooxygenase . This enzyme is capable of catalyzing the conversion of Sodium 3-aminobenzoate to 5-aminosalicylate, incorporating one oxygen atom from dioxygen into the product .

Temporal Effects in Laboratory Settings

It is known that 3-aminobenzoate 6-monooxygenase, which interacts with Sodium 3-aminobenzoate, is essential for 3-aminobenzoate degradation .

Metabolic Pathways

Sodium 3-aminobenzoate is involved in the metabolic pathway of 3-aminobenzoate degradation . It interacts with the enzyme 3-aminobenzoate 6-monooxygenase, which plays a crucial role in this pathway .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium 3-aminobenzoate can be synthesized through the neutralization of 3-aminobenzoic acid with sodium hydroxide. The reaction typically involves dissolving 3-aminobenzoic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt in crystalline form.

Industrial Production Methods: Industrial production of sodium 3-aminobenzoate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade 3-aminobenzoic acid and sodium hydroxide, with controlled reaction conditions to ensure high yield and purity. The final product is often subjected to further purification steps, such as recrystallization, to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 3-aminobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in electrophilic substitution reactions, such as nitration and halogenation.

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.

Esterification: The carboxylate group can react with alcohols to form esters.

Common Reagents and Conditions:

Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.

Halogenation: Halogens like chlorine or bromine in the presence of a catalyst.

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Major Products:

Nitration: Formation of nitro derivatives.

Halogenation: Formation of halogenated derivatives.

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Esterification: Formation of esters.

Comparaison Avec Des Composés Similaires

Sodium 3-aminobenzoate can be compared with other similar compounds, such as:

Sodium benzoate: A sodium salt of benzoic acid, commonly used as a food preservative.

Sodium salicylate: A sodium salt of salicylic acid, used in medicine as an analgesic and anti-inflammatory agent.

Sodium 4-aminobenzoate: Similar to sodium 3-aminobenzoate but with the amino group at the para position.

Uniqueness: Sodium 3-aminobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its meta-substituted amino group allows for different reactivity compared to its para-substituted counterpart, sodium 4-aminobenzoate. This uniqueness makes it valuable in various specialized applications, particularly in organic synthesis and pharmaceutical research.

Propriétés

Numéro CAS |

17264-94-7 |

|---|---|

Formule moléculaire |

C7H7NNaO2 |

Poids moléculaire |

160.13 g/mol |

Nom IUPAC |

sodium;3-aminobenzoate |

InChI |

InChI=1S/C7H7NO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H,9,10); |

Clé InChI |

OOYSSNNCRLBWDA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)N)C(=O)[O-].[Na+] |

SMILES isomérique |

C1=CC(=CC(=C1)N)C(=O)[O-].[Na+] |

SMILES canonique |

C1=CC(=CC(=C1)N)C(=O)O.[Na] |

Key on ui other cas no. |

17264-94-7 |

Numéros CAS associés |

99-05-8 (Parent) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Sodium 3-aminobenzoate in the study?

A1: In this study, Sodium 3-aminobenzoate acts as a ligand source. It provides the 3-aminobenzoate anion which coordinates to a central cobalt(II) ion, forming a complex alongside nicotinamide and water ligands []. The study focuses on characterizing the crystal structure of this complex to understand the coordination behavior and geometry.

Q2: Does the research discuss the biological activity or applications of Sodium 3-aminobenzoate itself?

A2: No, the research article primarily focuses on the structural characterization of the cobalt(II) complex. It does not delve into the independent biological activity, applications, or properties of Sodium 3-aminobenzoate beyond its role as a ligand in this specific chemical context [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chlorobenzo[b]thiophene-3-acetic acid](/img/structure/B97383.png)

![2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B97389.png)

![[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B97399.png)

![9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole](/img/structure/B97403.png)